(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Description
The compound (2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a stereospecific piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a hydroxyl group at the 4-position, and a carboxylic acid moiety at the 2-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes . This compound is primarily used in pharmaceutical and biochemical research, particularly in peptide synthesis and as a chiral building block. Its stereochemistry (2S,4S) is critical for its interactions with biological targets, such as enzymes or receptors, where spatial arrangement dictates activity .
Properties
IUPAC Name |
(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZZUFIDGXTDA-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441044-12-8 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-hydroxy-1,2-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441044-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a compound belonging to the class of piperidine derivatives. Its unique structural features contribute to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a hydroxy group and an ester functional group, which are critical for its biological activity.
NMDA Receptor Antagonism
Research indicates that compounds related to piperidine derivatives can act as antagonists at N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are crucial for synaptic plasticity and memory function, and their dysregulation is implicated in various neurodegenerative diseases. For instance, studies have shown that certain piperidine derivatives exhibit significant NMDA receptor antagonism, which could be beneficial in treating conditions such as Alzheimer's disease and epilepsy .
Table 1: NMDA Antagonist Activity of Piperidine Derivatives
| Compound Name | IC50 (nM) | Minimum Effective Dose (mg/kg) |
|---|---|---|
| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | 95 | 10 |
| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | 120 | 40 |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies. The compound's ability to inhibit excitotoxicity associated with excessive NMDA receptor activation suggests that it may help mitigate neuronal damage during ischemic events .
Selectivity for Receptor Subtypes
Recent findings indicate that modifications in the piperidine structure can lead to selective modulation of receptor subtypes. For example, certain derivatives have shown selectivity for α4β2 nicotinic acetylcholine receptors over α3β4 subtypes, highlighting the importance of structural variations in determining biological activity .
Case Study 1: Neurodegenerative Disorders
In a study examining the effects of various piperidine derivatives on neurodegenerative disorders, this compound was tested for its ability to protect against NMDA-induced neuronal death in vitro. The results demonstrated a significant reduction in cell death at concentrations correlating with NMDA receptor antagonism.
Case Study 2: Behavioral Studies in Animal Models
Behavioral assays in mice treated with the compound revealed improvements in memory retention tasks when compared to control groups. This suggests potential cognitive-enhancing effects linked to NMDA receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to five analogs (Table 1), highlighting differences in stereochemistry, protective groups, core rings, and substituents.
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis of Analogous Compounds
Stereochemical Isomers: Piperidine Derivatives
(2S,4R)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid ():
This analog differs from the target compound in stereochemistry (4R vs. 4S) and protective group (Cbz vs. Boc). The Cbz group introduces a benzyl moiety, increasing hydrophobicity compared to the tert-butyl group in Boc. Both share a predicted pKa of 3.83, suggesting similar acid dissociation behavior .(2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid ():
The Fmoc group (fluorenylmethyloxycarbonyl) provides UV-sensitive protection, contrasting with the acid-labile Boc group. The (2R,4S) stereochemistry may reduce compatibility with enzymes preferring the (2S,4S) configuration .
Core Ring Modifications: Pyrrolidine vs. Piperidine
- (2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid (): Replacing piperidine with pyrrolidine introduces a 5-membered ring, increasing ring strain and altering conformational flexibility.
Functional Group Derivatives
- 2-[(2S)-1-(Boc)piperidin-2-yl]acetic acid (): Substituting the carboxylic acid at C2 with an acetic acid side chain reduces hydrogen-bonding capacity and acidity. This modification may affect binding to metal ions or polar residues in biological targets .
Q & A
Advanced Research Question
- Molecular Docking : Use Schrödinger Glide to model binding to the active site of γ-secretase. Key interactions include hydrogen bonding between the 4-hydroxy group and Asp385 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine ring in hydrophobic pockets .
How does stereochemistry impact the compound’s physicochemical properties and solubility?
Basic Research Question
The cis-(2S,4S) configuration enhances solubility in polar solvents (e.g., logP = 1.2 vs. 1.8 for trans-isomers) due to intramolecular hydrogen bonding between the 4-hydroxy and carboxylic acid groups. Solubility can be improved via:
- Salt Formation : React with sodium bicarbonate to generate the carboxylate salt (aqueous solubility: 25 mg/mL vs. 5 mg/mL for free acid) .
What are the best practices for characterizing degradation products under stress conditions?
Advanced Research Question
Forced degradation studies (ICH Q1A guidelines):
- Oxidative Stress : 3% H₂O₂, 40°C, 24h → LC-MS identifies a 4-keto derivative (m/z 285.1) .
- Photolysis : UV light (254 nm, 48h) → NMR confirms cleavage of the Boc group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
